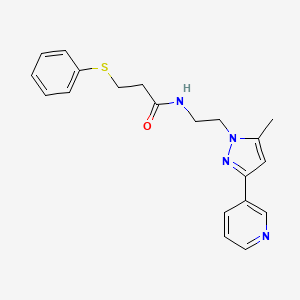

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Description

This compound features a pyrazole core substituted with a methyl group at position 5 and a pyridin-3-yl group at position 2. The ethylamine sidechain at position 1 of the pyrazole is further functionalized with a 3-(phenylthio)propanamide moiety.

Properties

IUPAC Name |

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-16-14-19(17-6-5-10-21-15-17)23-24(16)12-11-22-20(25)9-13-26-18-7-3-2-4-8-18/h2-8,10,14-15H,9,11-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZOFEJXHQQOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CCSC2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

Attachment of the Phenylthio Group: The phenylthio group is usually introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the intermediate compound.

Final Amidation Step: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, where nucleophiles like amines or alcohols can replace the sulfur atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various nucleophiles like amines, alcohols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Pyrazole/Triazole Cores

Key analogs include derivatives reported in , such as:

- N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (4) : Lacks the pyridine and phenylthio groups but includes a methoxyphenyl substituent.

- N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (9) : Substitutes pyrazole with a triazole and replaces phenylthio with a chlorophenyl group.

The pyridine and phenylthio groups in the target compound may enhance selectivity compared to simpler methoxy or chloro-substituted analogs, as pyridine can participate in directed hydrogen bonding, and sulfur atoms modulate lipophilicity .

Analogs with Thioether/Sulfonamide Groups

Pharmacological Insights

While direct data on the target compound’s activity is absent, highlights that substituents critically influence neuroprotective effects. For example:

- Methoxyphenyl derivatives (e.g., Compound 4) show moderate activity, likely due to improved membrane permeability.

- Chlorophenyl analogs (e.g., Compound 9) exhibit cytotoxicity at higher concentrations, suggesting a narrow therapeutic window .

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide?

The synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones under reflux conditions (e.g., ethanol, 80°C).

- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives. K₂CO₃ in DMF at 60°C is often employed to facilitate nucleophilic substitution .

- Step 3 : Thioether linkage formation between the propanamide and phenylthiol groups using coupling agents like EDC/HOBt in anhydrous dichloromethane .

Optimization Tips : Yield improvements (>70%) are achieved by controlling pH (neutral to slightly basic) and using inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and thioether linkage. For example, pyrazole C-H protons resonate at δ 6.8–7.2 ppm, while the ethyl spacer shows triplet signals near δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 410.18) and detects impurities .

- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thioether C-S (~680 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenases (COX-2) due to the pyrazole moiety’s known role in modulating enzymatic activity. IC₅₀ values can be determined via fluorometric or colorimetric methods .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at concentrations of 1–100 μM .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate structure-activity relationships (SAR)?

- Software : AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., COX-2, EGFR).

- Protocol :

- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ data to refine SAR .

Q. How can contradictory data on biological activity among structurally similar analogs be resolved?

- Case Study : Discrepancies in COX-2 inhibition (e.g., IC₅₀ ranging from 2–50 μM) may arise from assay conditions (e.g., pH, co-solvents).

- Resolution Strategies :

- Standardize assays using recombinant enzymes and consistent buffer systems (e.g., PBS, pH 7.4).

- Synthesize and test halogenated analogs (e.g., 4-fluorophenylthio) to isolate electronic effects .

- Perform meta-analysis of published data to identify trends in substituent effects (Table 1).

Table 1 : Comparative Bioactivity of Pyrazole Derivatives

| Substituent | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Phenylthio | COX-2 | 5.2 ± 0.3 | |

| 4-Fluorophenylthio | COX-2 | 3.8 ± 0.2 | |

| Methylpyridinyl | EGFR | 0.9 ± 0.1 |

Q. What strategies mitigate challenges in optimizing synthetic yields for multi-step reactions?

- Issue : Low yields (<30%) in alkylation steps due to steric hindrance from the pyridinyl group.

- Solutions :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to improve solubility of intermediates .

- Monitor reactions in real-time via LC-MS to identify and quench side products (e.g., over-alkylated species) .

Methodological Considerations

- Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst lot numbers) to address batch-to-batch variability.

- Advanced Characterization : Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry and confirms non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.